molecular formula C16H18N2O B8136288 (R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No. B8136288
M. Wt: 254.33 g/mol
InChI Key: ZECIAWBAXVMXKI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-tumor Applications : The compound has been used in synthesizing analogues of the marine anti-tumor agent curacin A (Martin, Mann, & Sageot, 1999).

  • Drug Disposition and Receptor Binding Studies : The synthesis of related compounds provides labeled forms useful in drug disposition and receptor binding studies (Heier et al., 1996).

  • Asymmetric Hydrogenation in Pharmaceutical Production : Rhodium complexes of tert-butylmethylphosphino ligands, related to the compound , show high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is significant for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Biological Effects : Synthesized derivatives of the compound exhibit a wide range of biological effects and are low-toxic (Kaplaushenko, 2016).

  • Chemical Research Applications : The compound and its derivatives can be used in analyzing triazole oxide structures and their reactions (Zelenov et al., 2014).

  • Synthesis of Fused Heterocyclic Systems : It can be used in synthesizing new fused heterocyclic systems, aminophenols, and phenoxazines (Bang et al., 2009).

  • Cancer Cell Growth Inhibition : Benzotriazole-containing quinolines related to this compound showed pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).

  • Antimicrobial Activity : Some synthesized derivatives exhibit antimicrobial activity, useful in anti-infective treatments (Sanna et al., 1990).

  • Antimalarial Drug Candidate : N-tert-Butyl isoquine, a derivative, is an effective 4-aminoquinoline antimalarial drug candidate with excellent activity against Plasmodium falciparum (O’Neill et al., 2009).

  • Anticancer Activity : Halogenated derivatives show anticancer activity, inhibiting human epidermoid carcinoma and human breast carcinoma cell growth (Bang et al., 2015).

properties

IUPAC Name

(4R)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECIAWBAXVMXKI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

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